2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a bromine atom, a methoxy group, and two methylphenyl groups attached to the imidazolidine ring
Preparation Methods
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the bromine and methoxy groups: This step involves the bromination and methoxylation of the aromatic ring. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while methoxylation can be achieved using methanol and a suitable acid catalyst.
Attachment of the methylphenyl groups: This can be done through a Friedel-Crafts alkylation reaction, where the imidazolidine ring is alkylated with methylphenyl groups using an alkylating agent and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazolidine ring or the aromatic substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or organometallic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound can be used in the development of new materials, such as polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can be compared with other similar compounds, such as:
2-(3-Bromo-4-methoxyphenyl)-1,3-diphenylimidazolidine: This compound has a similar structure but lacks the methyl groups on the phenyl rings.
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(4-methylphenyl)imidazolidine: This compound has the methyl groups on the para position of the phenyl rings instead of the meta position.
2-(3-Bromo-4-methoxyphenyl)-1,3-bis(3-chlorophenyl)imidazolidine: This compound has chlorine atoms instead of methyl groups on the phenyl rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)19-10-11-23(28-3)22(25)16-19/h4-11,14-16,24H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJIRSFUZSEWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC(=C(C=C3)OC)Br)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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